molecular formula C23H21N3O3S B284868 N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B284868
M. Wt: 419.5 g/mol
InChI Key: MJENJJWVVCLDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is mainly synthesized for research purposes and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways that are involved in the progression of cancer and inflammatory diseases. Moreover, it has been suggested that N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide in lab experiments include its high purity and stability, which allows for accurate and reproducible results. Moreover, this compound is readily available and can be synthesized in large quantities. However, the limitations of using N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Moreover, more studies are needed to investigate the potential use of N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide in treating various diseases, such as cancer, inflammatory diseases, and neurodegenerative diseases. Furthermore, the development of more efficient synthesis methods and analogues of this compound may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves a multi-step process. The first step involves the synthesis of 5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidine-3(4H)-acetic acid, which is then reacted with 4-ethylphenylamine to produce the desired compound. The final product is purified using column chromatography to obtain a high purity compound.

Scientific Research Applications

N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has shown potential applications in various scientific research fields. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases such as rheumatoid arthritis. Moreover, N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

InChI

InChI=1S/C23H21N3O3S/c1-3-15-4-8-17(9-5-15)25-20(27)12-26-14-24-22-21(23(26)28)19(13-30-22)16-6-10-18(29-2)11-7-16/h4-11,13-14H,3,12H2,1-2H3,(H,25,27)

InChI Key

MJENJJWVVCLDPV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)OC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

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